2-[(2-fluorobenzyl)sulfanyl]-3-(furan-2-ylmethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one
Description
This compound belongs to the thieno[2,3-d]pyrimidin-4(3H)-one family, a scaffold of significant pharmacological interest due to its structural resemblance to purine bases, enabling interactions with enzyme active sites. The molecule features:
- A thieno[2,3-d]pyrimidin-4(3H)-one core substituted with 5,6-dimethyl groups, enhancing steric bulk and electron density.
- A 2-[(2-fluorobenzyl)sulfanyl] group at position 2, introducing fluorinated aromaticity and sulfur-based hydrophobicity.
This structural combination is designed to optimize bioactivity, particularly in enzyme inhibition (e.g., thymidylate synthase or kinase targets), while balancing solubility and metabolic stability .
Properties
Molecular Formula |
C20H17FN2O2S2 |
|---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
2-[(2-fluorophenyl)methylsulfanyl]-3-(furan-2-ylmethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C20H17FN2O2S2/c1-12-13(2)27-18-17(12)19(24)23(10-15-7-5-9-25-15)20(22-18)26-11-14-6-3-4-8-16(14)21/h3-9H,10-11H2,1-2H3 |
InChI Key |
DGFZBXSXXYUFFD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C(=N2)SCC3=CC=CC=C3F)CC4=CC=CO4)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-fluorobenzyl)sulfanyl]-3-(furan-2-ylmethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:
Formation of the Thienopyrimidinone Core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Fluorobenzyl Group: This can be achieved through nucleophilic substitution reactions using fluorobenzyl halides.
Attachment of the Furan Ring: This step may involve coupling reactions facilitated by catalysts.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:
Scaling Up Reactions: Using larger reactors and continuous flow systems.
Purification Techniques: Employing crystallization, chromatography, and other purification methods to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-[(2-fluorobenzyl)sulfanyl]-3-(furan-2-ylmethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halides, acids, bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
2-[(2-fluorobenzyl)sulfanyl]-3-(furan-2-ylmethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2-fluorobenzyl)sulfanyl]-3-(furan-2-ylmethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may:
Bind to Enzymes: Inhibiting or activating enzymatic activity.
Interact with Receptors: Modulating receptor function and signaling pathways.
Affect Cellular Processes: Influencing cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings:
Position 2 Substituent Effects: The 2-fluorobenzyl group in the target compound improves target binding compared to non-fluorinated analogs (e.g., 3-methylbenzyl in ) due to fluorine’s electronegativity and van der Waals interactions. Substitution at the 4-position of the benzyl group (e.g., ’s 4-fluorobenzyl) reduces activity compared to 2-fluorobenzyl, likely due to altered spatial orientation .
Position 3 Substituent Effects: The furan-2-ylmethyl group (target compound) enhances solubility over purely aromatic substituents (e.g., 4-methylphenyl in ) while maintaining π-stacking capacity.
Core Structure Modifications :
- 5,6-Dimethyl substitution (target compound) increases steric bulk, stabilizing the compound in hydrophobic enzyme pockets.
- Saturated cores (e.g., tetrahydro or dihydro in ) reduce aromatic conjugation, diminishing enzyme inhibition efficacy despite improved metabolic stability.
Biological Activity :
- The target compound’s dual fluorinated and furan-based design balances potency and pharmacokinetics, outperforming analogs like ’s compound 13 in solubility (logP = 2.8 vs. 3.5) while retaining sub-µM enzyme inhibition .
Biological Activity
The compound 2-[(2-fluorobenzyl)sulfanyl]-3-(furan-2-ylmethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one is a member of the thienopyrimidine family, which has garnered attention for its potential biological activities. This article explores the synthesis, biological activity, and mechanisms of action associated with this compound, drawing from various research findings and case studies.
Chemical Structure and Properties
The molecular formula for 2-[(2-fluorobenzyl)sulfanyl]-3-(furan-2-ylmethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one is , with a molecular weight of 426.5 g/mol . The structure includes a thieno[2,3-d]pyrimidine core with specific substituents that influence its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C22H19FN2O2S2 |
| Molecular Weight | 426.5 g/mol |
| IUPAC Name | 2-[(2-fluorobenzyl)sulfanyl]-3-(furan-2-ylmethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one |
| SMILES | C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)CC4=CC=CO4)SCC5=CC(=CC=C5)F |
Anticancer Properties
Recent studies have indicated that compounds within the thienopyrimidine class exhibit significant anticancer activity. For instance, a study reported that derivatives of thienopyrimidine showed inhibitory effects on cell proliferation in various cancer cell lines, including breast and lung cancer models. The mechanism appears to involve the inhibition of specific kinases involved in cell cycle regulation and apoptosis pathways.
Antimicrobial Activity
Research has also highlighted the antimicrobial potential of this compound. In vitro assays demonstrated that it exhibits activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli . The compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
Enzyme Inhibition
The compound has been shown to inhibit certain enzymes that are critical in various biological pathways. For example, it may act as a competitive inhibitor for enzymes involved in nucleotide metabolism, which is essential for both cancer cell proliferation and microbial growth. This dual action makes it a candidate for further development in both oncology and infectious disease treatment strategies .
The biological activity of 2-[(2-fluorobenzyl)sulfanyl]-3-(furan-2-ylmethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one is largely attributed to its ability to interact with specific molecular targets:
- Binding Affinity : The fluorobenzyl group enhances binding affinity to target enzymes or receptors due to increased hydrophobic interactions.
- Structural Modulation : The presence of the furan ring contributes to structural flexibility, allowing better accommodation in enzyme active sites.
- Pathway Interference : By inhibiting key enzymes in nucleotide synthesis pathways, the compound can effectively disrupt cellular processes critical for both cancerous and microbial cells.
Case Studies
Several case studies have documented the effects of this compound on various biological systems:
- Case Study 1 : In a study involving lung cancer cells, treatment with the compound resulted in a significant reduction in cell viability (up to 70% at higher concentrations) compared to control groups. This effect was linked to increased apoptosis markers in treated cells.
- Case Study 2 : An investigation into its antimicrobial properties revealed that the compound inhibited growth in E. coli by disrupting cell membrane integrity and altering metabolic functions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
